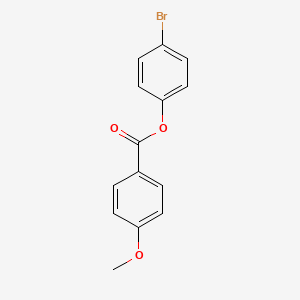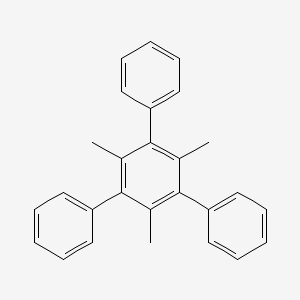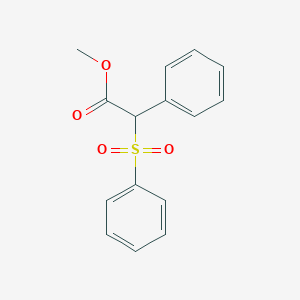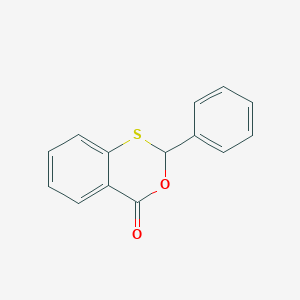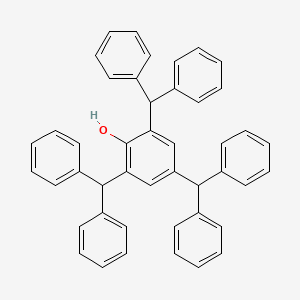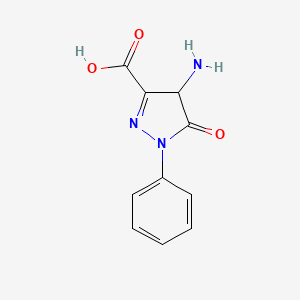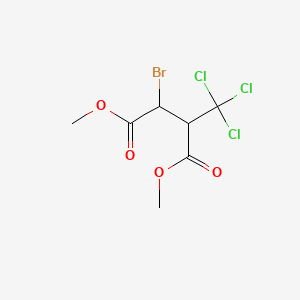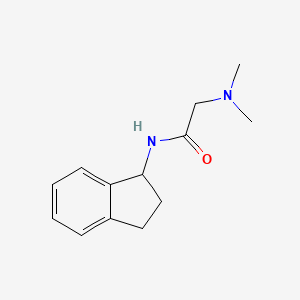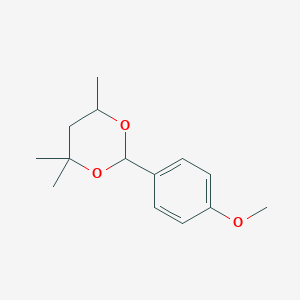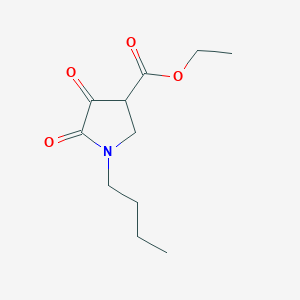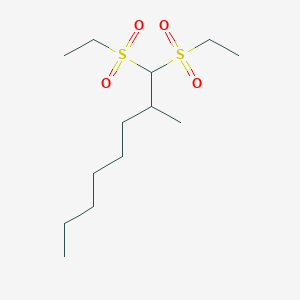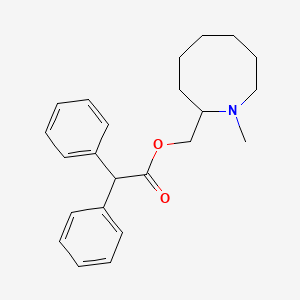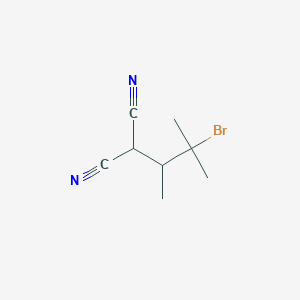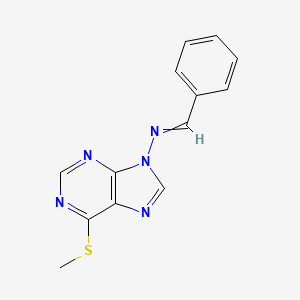
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a methylsulfanyl group attached to the purine ring and a phenylmethanimine group
Vorbereitungsmethoden
The synthesis of N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methylsulfanylpurine and benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to achieve higher yields and efficiency.
Analyse Chemischer Reaktionen
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles like halides or amines.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may interfere with nucleic acid synthesis or protein function, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine can be compared with other similar compounds, such as:
6-methylthioinosine: A thiopurine derivative with similar structural features but different biological activities.
6-methylmercaptopurine riboside: Another purine derivative with a methylthio group, used in various biochemical studies.
2-amino-6-methylthio-9H-purine: A related compound with an amino group, studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structural configuration and the presence of the phenylmethanimine group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
7144-16-3 |
|---|---|
Molekularformel |
C13H11N5S |
Molekulargewicht |
269.33 g/mol |
IUPAC-Name |
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C13H11N5S/c1-19-13-11-12(14-8-15-13)18(9-16-11)17-7-10-5-3-2-4-6-10/h2-9H,1H3 |
InChI-Schlüssel |
SBYXNJRNQKPRRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=NC2=C1N=CN2N=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


